molecular formula C19H16N2O2S B2382478 3-benzamido-N-benzylthiophene-2-carboxamide CAS No. 439120-51-1

3-benzamido-N-benzylthiophene-2-carboxamide

Cat. No. B2382478
CAS RN: 439120-51-1
M. Wt: 336.41
InChI Key: RBSWTIFHEVZWSZ-UHFFFAOYSA-N
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Description

3-benzamido-N-benzylthiophene-2-carboxamide (BBTC) is a novel and promising compound that has recently been developed for use in a variety of scientific research applications. It is a member of the thiophene family, a class of aromatic heterocyclic compounds known for their versatile properties and wide range of applications. BBTC has been found to possess unique properties that make it an attractive candidate for use in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Chlorosulfonation : N-Benzylthiophen-2-carboxamide, a related compound, has been used in chlorosulfonation reactions, yielding derivatives that show preliminary biological activity against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).
  • Crystal Structure : N-Butylthiophen-3-carboxamide, another related compound, has been studied for its crystal structure, providing insights into molecular conformations which are crucial for understanding chemical reactivity and interactions (Gable, Laws, & Schiesser, 1997).

Synthesis Optimization

  • Azomethine Derivatives : Azomethine derivatives of related thiophene carboxamides show potential cytostatic, antitubercular, and anti-inflammatory activities, with optimized synthesis and analysis methods contributing to medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Chemical Transformations

  • Dearomatising Rearrangements : Thiophenecarboxamides with specific substituents undergo cyclisation and rearrangement to form other chemical structures like pyrrolinones and azepinones, demonstrating the versatility of these compounds in synthetic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Derivatives of thiophenecarboxamides have been synthesized and evaluated for their antimicrobial efficacy, indicating their potential in developing new antibacterial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Isotopic Synthesis for Antitumor Agents

  • Labelled Compounds for Antitumor Agents : Specific thiophenecarboxamides have been synthesized with isotopic efficiency, highlighting their potential role in antitumor research (Shinkwin & Threadgill, 1996).

properties

IUPAC Name

3-benzamido-N-benzylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c22-18(15-9-5-2-6-10-15)21-16-11-12-24-17(16)19(23)20-13-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSWTIFHEVZWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzamido-N-benzylthiophene-2-carboxamide

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